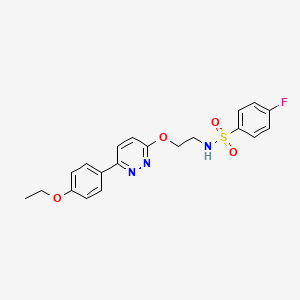

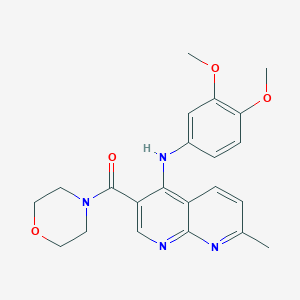

N-(1,3-ベンゾジオキソール-5-イルメチル)-5-ニトロピリミジン-4,6-ジアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP is a potent inhibitor of several enzymes and has been shown to have significant effects on biological systems. In

作用機序

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine is complex and involves the inhibition of several enzymes. N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine has been shown to inhibit the activity of several protein kinases, including Akt and ERK. It also inhibits the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides. The inhibition of these enzymes leads to the accumulation of cyclic nucleotides, which can have a variety of effects on biological systems.

Biochemical and Physiological Effects

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine has been shown to have significant biochemical and physiological effects. It has been shown to inhibit tumor cell growth and induce apoptosis in several types of cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine has also been shown to have anti-inflammatory effects and to inhibit the production of inflammatory cytokines. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine has been shown to have neuroprotective effects and to improve cognitive function in animal models.

実験室実験の利点と制限

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine in lab experiments is its potency as an enzyme inhibitor. N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine has been shown to be a highly effective inhibitor of several enzymes, which makes it a valuable tool for studying biological systems. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine is its complex synthesis method, which requires a high level of expertise in organic chemistry.

将来の方向性

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine. One area of research is the development of new synthetic methods for N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine that are more efficient and cost-effective. Another area of research is the development of new analogs of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine that have improved potency and selectivity for specific enzymes. Additionally, research on the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine in the treatment of cancer, inflammation, and neurodegenerative diseases is ongoing.

Conclusion

In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine, or N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine, is a chemical compound that has significant potential for scientific research. It is a potent inhibitor of several enzymes and has been shown to have significant effects on biological systems. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine is a complex process that requires a high level of expertise in organic chemistry. While there are limitations to using N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine in lab experiments, its potency as an enzyme inhibitor makes it a valuable tool for studying biological systems. Ongoing research on N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine is focused on developing new synthetic methods, new analogs, and exploring its potential therapeutic applications.

合成法

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine involves the reaction of 5-nitro-2,4-diaminopyrimidine with 1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst. The resulting product is then purified by recrystallization. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine is a complex process that requires a high level of expertise in organic chemistry.

科学的研究の応用

- 研究結果: 3-N-融合ヘテロアリール部分を有する一連の1-ベンゾ[1,3]ジオキソール-5-イル-インドールが合成され、前立腺(LNCaP)、膵臓(MIA PaCa-2)、および急性リンパ性白血病(CCRF-CEM)癌細胞株に対する抗がん活性が評価されました。 特に、化合物3-N-ベンゾ[1,2,5]オキサジアゾール17および3-N-2-メチルキノリン20は、CCRF-CEMおよびMIA PaCa-2細胞に対して328〜644 nMのIC50値を示しました .

- 設計戦略: この化合物は、カプサイシノイド構造上のバニリル系をベンゾジオキソール基で置き換え、芳香族環を使用してアルキル疎水性鎖を修飾することによって設計されました。 アミド結合は、生体異性体概念を使用してスルホンアミド結合に置き換えられました .

抗がん活性

選択的抗増殖活性

テトラヒドロ-2H-ピラン誘導体の合成

カプサイシノイド類似体のための生体異性体修飾

抗チューブリン活性

これらの用途は、この化合物の科学研究における汎用性と潜在的な影響を強調しています。 研究者は、追加の用途を発見し、治療目的のためにその構造を最適化するために、その特性をさらに調査できます。 🌟

特性

IUPAC Name |

4-N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O4/c13-11-10(17(18)19)12(16-5-15-11)14-4-7-1-2-8-9(3-7)21-6-20-8/h1-3,5H,4,6H2,(H3,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIMGCWQXMNGAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC(=C3[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2392092.png)

![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2392093.png)

![N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2392098.png)

![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2392103.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2392108.png)

![N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2392113.png)